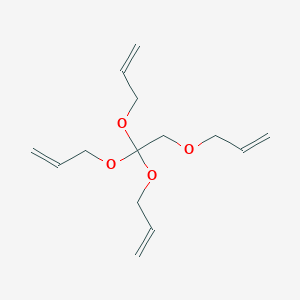

Tetrakis-(allyloxy)-ethane

Description

Properties

IUPAC Name |

3-[2,2,2-tris(prop-2-enoxy)ethoxy]prop-1-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O4/c1-5-9-15-13-14(16-10-6-2,17-11-7-3)18-12-8-4/h5-8H,1-4,9-13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLMJVWIXXMSEEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOCC(OCC=C)(OCC=C)OCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Standard Protocol

The primary method involves reacting glyoxal (OHC–CHO) with four equivalents of allyl alcohol (CH₂=CHCH₂OH) under acidic conditions. The reaction proceeds via nucleophilic attack of allyl alcohol on the carbonyl groups, forming acetal linkages (Figure 1).

-

Reagents :

-

Glyoxal (40–75% aqueous solution): 1 equiv.

-

Allyl alcohol: 15–20 equiv. (molar ratio ≥15:1 relative to glyoxal).

-

Acid catalyst: p-toluenesulfonic acid (0.5–2 mol%) or sulfuric acid.

-

Solvent: Toluene or benzene (for azeotropic water removal).

-

-

Conditions :

-

Reflux at 65–80°C for 3–8 hours.

-

Water removal via Dean-Stark trap or fractional distillation.

-

Neutralization with NaHCO₃ or NaOH post-reaction.

-

-

Workup :

Critical Parameters

-

Water Content : ≤8% in the initial mixture to favor acetal formation.

-

Catalyst Efficiency : Heterogeneous catalysts (e.g., Lewatit® K2629 resin) enable continuous flow processes, reducing downstream purification.

-

Side Reactions :

Industrial-Scale Continuous Flow Synthesis

Fixed-Bed Reactor Design

A patent (US6713656B2) describes a scalable approach using a tubular reactor packed with macroporous ion-exchange resin (e.g., Lewatit® K2629):

| Parameter | Value |

|---|---|

| Temperature | 65–75°C |

| Pressure | Atmospheric or ≤5 bar |

| Glyoxal Feed | 40–75% aqueous solution |

| Allyl Alcohol Ratio | 15:1 (mol:mol) |

| Residence Time | 3–10 hours |

Advantages :

Alternative Method: Phase-Transfer Catalysis

Allylation of Glyoxal Hydrate

Glyoxal hydrate (HOCH₂CH(OH)₂) reacts with allyl bromide (CH₂=CHCH₂Br) under basic conditions:

Procedure :

-

Reagents :

-

Glyoxal hydrate: 1 equiv.

-

Allyl bromide: 4 equiv.

-

Base: K₂CO₃ (2.5 equiv.).

-

Solvent: Acetone or THF.

-

Catalyst: Tetrabutylammonium bromide (5 mol%).

-

-

Conditions :

-

Reflux at 60°C for 12–24 hours.

-

Filtration and solvent evaporation.

-

Yield : 70–80% (lower than acid-catalyzed method due to competing hydrolysis).

Comparative Analysis of Methods

| Method | Yield (%) | Scalability | Key Challenges |

|---|---|---|---|

| Acid-Catalyzed | 80–95 | High | Water management, side reactions |

| Continuous Flow | 50–55 | Industrial | Catalyst deactivation |

| Phase-Transfer | 70–80 | Moderate | Solvent toxicity, lower yield |

Advanced Purification Techniques

Chemical Reactions Analysis

Types of Reactions

Tetrakis-(allyloxy)-ethane undergoes various chemical reactions, including:

Oxidation: The allyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the allyloxy groups to primary alcohols.

Substitution: The allyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like halides or amines can be used in substitution reactions.

Major Products

Oxidation: Formation of allyl aldehyde or allyl carboxylic acid.

Reduction: Formation of primary alcohols.

Substitution: Formation of substituted ethane derivatives.

Scientific Research Applications

Tetrakis-(allyloxy)-ethane has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and polymer chemistry.

Biology: Investigated for its potential as a cross-linking agent in biomaterials.

Medicine: Explored for its use in drug delivery systems due to its ability to form stable complexes with various drugs.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Tetrakis-(allyloxy)-ethane involves its ability to undergo various chemical transformations. The allyloxy groups can participate in reactions that modify the compound’s structure and properties. These reactions can target specific molecular pathways, leading to the formation of desired products with specific functionalities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Tetrakis[(p-aminophenoxy)methyl]methane

- Structure: A tetrahedral methane core with four p-aminophenoxy (–O–C₆H₄–NH₂) groups .

- Synthesis: Williamson etherification using pentaerythritol tetratosylate and acetaminophen, followed by acidic hydrolysis .

- Applications: Acts as an epoxy resin curing agent due to its amino groups, improving toughness in cured products .

- Key Differences : Unlike Tetrakis-(allyloxy)-ethane, this compound’s aromatic amine groups enable covalent bond formation with epoxy matrices, whereas allyloxy groups participate in radical polymerization .

25,26,27,28-Tetrakis(methyl carbonylmethoxy)calix[4]arene

- Structure : A calix[4]arene macrocycle functionalized with methyl carbonylmethoxy groups .

- Synthesis : Alkylation of calix[4]arene with chloroacetone under reflux conditions .

- Applications : Used in host-guest chemistry and molecular recognition.

- Key Differences : The macrocyclic structure and carbonyl groups contrast with this compound’s linear ethane backbone and allyl ethers, leading to divergent applications (e.g., supramolecular chemistry vs. polymer crosslinking) .

Tetrakis(halogenomercuri)methanes [C(HgX)₄; X = F, Cl, Br, I]

- Structure : Methane substituted with four halomercury (–HgX) groups .

- Synthesis : Direct mercuration of methane derivatives .

- Key Differences: These mercury-containing compounds are highly toxic and environmentally hazardous, unlike the non-toxic, organic allyl ether .

Tetrakis(4-ethynylphenyl)ethene

- Structure : Ethylene core with four 4-ethynylphenyl (–C₆H₄–C≡CH) groups .

- Synthesis : Cross-coupling reactions involving ethynyl precursors.

- Applications : Building block for metal-organic frameworks (MOFs) and conductive polymers .

- Key Differences : Ethynyl groups enable π-conjugation and coordination chemistry, contrasting with allyloxy groups’ radical reactivity .

Tetrakis(4-nitrophenyl)ethane

- Structure: Ethane with four 4-nitrophenyl (–C₆H₄–NO₂) groups .

- Applications : Organic ligand in MOFs; nitro groups enhance electron-withdrawing properties .

Tetrakis(4-formylphenyl)methane

- Structure : Methane core with four formylphenyl (–C₆H₄–CHO) groups .

- Applications : Precursor for Schiff base polymers and covalent organic frameworks (COFs) .

- Key Differences : Aldehyde functionality enables condensation reactions, whereas allyloxy groups undergo addition or crosslinking .

Data Tables

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Synthesis Method | Applications |

|---|---|---|---|---|---|

| This compound | C₁₄H₂₂O₄ | 254.33 | Allyl ether | Allyl alcohol + glyoxal | Crosslinking comonomer |

| Tetrakis[(p-aminophenoxy)methyl]methane | C₂₉H₂₈N₄O₄ | 512.56 | Aromatic amine | Williamson etherification | Epoxy resin curing |

| Tetrakis(methyl carbonylmethoxy)calix[4]arene | C₄₈H₅₆O₁₂ | 848.94 | Carbonyl, calixarene | Alkylation of calix[4]arene | Supramolecular chemistry |

| Tetrakis(halogenomercuri)methanes | C(HgX)₄ | 500–700 (X-dependent) | Halomercury | Direct mercuration | Academic research |

| Tetrakis(4-ethynylphenyl)ethene | C₃₄H₂₀ | 428.52 | Ethynyl | Cross-coupling reactions | MOFs, conductive polymers |

| Tetrakis(4-nitrophenyl)ethane | C₂₆H₁₆N₄O₈ | 512.40 | Nitro | Multi-step aryl substitution | MOF ligands |

| Tetrakis(4-formylphenyl)methane | C₂₉H₂₀O₄ | 444.47 | Aldehyde | Formylation reactions | COFs, polymer precursors |

Q & A

Q. What are the key structural and physicochemical properties of Tetrakis-(allyloxy)-ethane relevant to its use in polymer synthesis?

this compound (C₁₄H₂₂O₄; molecular weight 254.32 g/mol) is characterized by four allyloxy groups symmetrically attached to an ethane backbone. Its reactive allyl groups enable crosslinking via radical polymerization, while its ether linkages contribute to hydrophilicity and flexibility in polymer networks . The compound’s high reactivity and hydroxyl group availability (via acetal formation) facilitate ester bond formation with carboxylic acids, making it a versatile crosslinker in superabsorbent polymers . Key identifiers include DSSTox ID DTXSID3067526 and CAS 16646-44-9 .

Q. What synthetic routes are commonly employed to produce this compound, and what are their optimization challenges?

The primary synthesis involves acetal formation between allyl alcohol and glyoxal under acid catalysis. Critical parameters include stoichiometric control (4:1 allyl alcohol-to-glyoxal ratio) and reaction temperature (60–80°C) to minimize side reactions like oligomerization . Challenges include achieving high purity due to the compound’s sensitivity to moisture and light, necessitating inert atmosphere conditions and purification via vacuum distillation .

Q. How is this compound utilized in hybrid material development, and what analytical methods validate its incorporation?

As a crosslinker, it enhances mechanical stability and swelling capacity in superabsorbent polymers. Incorporation is validated using Fourier-transform infrared spectroscopy (FTIR) to confirm ether and ester bond formation, gel permeation chromatography (GPC) for molecular weight distribution, and thermogravimetric analysis (TGA) to assess thermal stability .

Advanced Research Questions

Q. What mechanistic insights govern the radical polymerization of this compound in polymer networks?

The allyl groups undergo radical-initiated addition, forming covalent crosslinks between polymer chains. Kinetic studies using electron paramagnetic resonance (EPR) reveal that the propagation rate is limited by steric hindrance from the ethane backbone, requiring higher initiator concentrations (e.g., azobisisobutyronitrile, AIBN) compared to linear crosslinkers . Computational modeling (e.g., density functional theory) can predict reactivity trends and optimize initiator systems .

Q. How do structural modifications of this compound influence the rheological properties of hydrogels?

Substituting allyl groups with bulkier substituents (e.g., fluorinated or aromatic moieties) reduces crosslinking density, lowering hydrogel viscosity but improving chemical resistance. Contrastingly, increasing allyl group density enhances water absorption capacity by 30–50% but may compromise mechanical integrity. Dynamic mechanical analysis (DMA) and oscillatory rheometry are critical for mapping these trade-offs .

Q. What experimental protocols mitigate safety risks during handling and disposal of this compound?

The compound requires strict safety measures:

- Handling : Use PPE (nitrile gloves, chemical goggles), and work under fume hoods to avoid inhalation of vapors .

- Storage : Store in amber glass under nitrogen at 4°C to prevent peroxidation .

- Waste disposal : Neutralize residual monomer with aqueous sodium bicarbonate before incineration by licensed hazardous waste facilities .

Q. How can contradictory data in crosslinking efficiency studies be resolved?

Discrepancies often arise from variability in initiator half-lives or incomplete monomer conversion. To address this:

- Use GC-MS to quantify residual monomer post-polymerization .

- Apply bootstrap statistical analysis to assess confidence intervals in kinetic data .

- Standardize reaction conditions (e.g., UV intensity in photopolymerization) to minimize batch-to-batch variability .

Methodological Considerations

Q. What advanced characterization techniques elucidate the spatial distribution of this compound in polymer matrices?

Q. How does computational modeling enhance the design of this compound-derived materials?

Molecular dynamics (MD) simulations predict swelling behavior by modeling solvent-polymer interactions, while quantum mechanical calculations (e.g., DFT) optimize initiator selection for targeted gelation times .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.